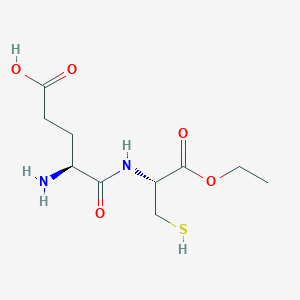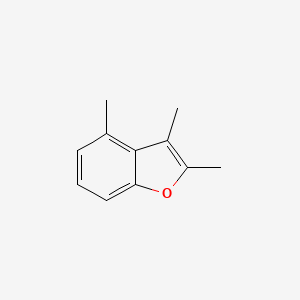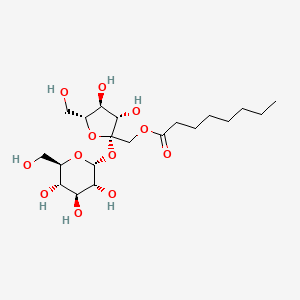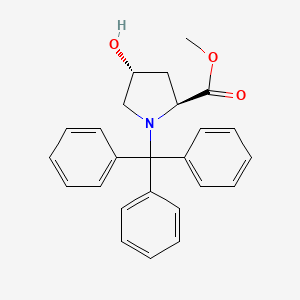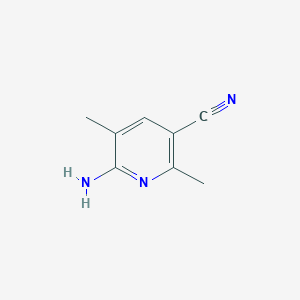
7-Methyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyloctan-4-ol is an organic compound belonging to the class of secondary alcohols. It has the molecular formula C₉H₂₀O and a molecular weight of 144.2545.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methyloctan-4-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of 7-methyloctan-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 7-methyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-methyloctan-4-one. Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of 7-methyloctan-4-one to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming 7-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide (PBr₃), and other halogenating agents.
Major Products:
Oxidation: 7-Methyloctan-4-one.
Reduction: this compound.
Substitution: 7-Methyloctyl chloride and other substituted derivatives.
Aplicaciones Científicas De Investigación
7-Methyloctan-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including chiral building blocks and insect pheromones.
Biology: It is used in studies related to the metabolism of secondary alcohols and their biological effects.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyloctan-4-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo metabolic transformations in biological systems, leading to the formation of metabolites that may exert specific effects. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
4-Octanol: Similar in structure but lacks the methyl substitution at the seventh carbon.
2-Methyl-4-octanol: Another secondary alcohol with a different position of the methyl group.
4-Methyl-2-pentanol: A shorter chain secondary alcohol with a similar functional group.
Uniqueness: 7-Methyloctan-4-ol is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other secondary alcohols and contributes to its specific applications and properties .
Propiedades
Número CAS |
33933-77-6 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
7-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-9(10)7-6-8(2)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
KJMBBHZOLRRVMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


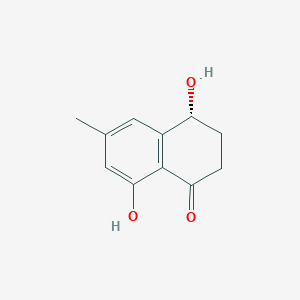


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)



